molecular formula C16H12FN3O2 B2751703 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide CAS No. 1209713-03-0

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide

Cat. No.: B2751703
CAS No.: 1209713-03-0
M. Wt: 297.289
InChI Key: CTMOPPGEYCPQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a 4-fluorophenyl group attached to the isoxazole ring, which is further connected to a picolinamide moiety. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with propargyl bromide in the presence of a base to yield 5-(4-fluorophenyl)isoxazole. The final step involves the reaction of 5-(4-fluorophenyl)isoxazole with picolinic acid chloride in the presence of a base to form this compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with ion channels and neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-12-6-4-11(5-7-12)15-9-13(20-22-15)10-19-16(21)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMOPPGEYCPQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.